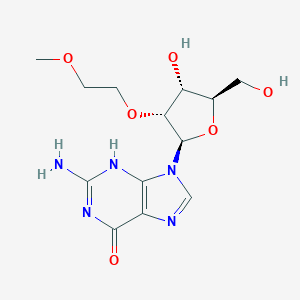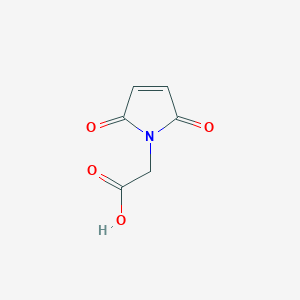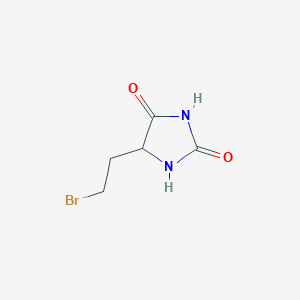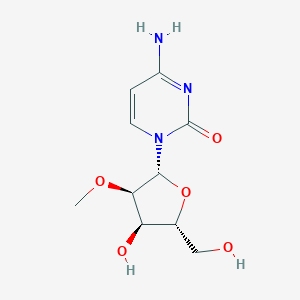
2-Pivaloylamino-3-benzoylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pivaloylamino-3-benzoylpyridine is a compound of interest in the field of organic chemistry and material science due to its unique structural and chemical properties. Its synthesis, molecular structure, and various reactions highlight its potential for diverse applications in chemical synthesis and materials science.
Synthesis Analysis
The synthesis of related compounds involves efficient processes such as ortho-lithiation of 2-(pivaloylamino)pyridine, followed by reactions with various reagents to introduce different functional groups and create complex structures. For example, the lithiation and subsequent reaction with DMF and acid hydrolysis have been used to synthesize 2-amino-3-pyridinecarboxaldehyde, a compound with structural similarities (Rivera et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized through various techniques, including X-ray diffraction, revealing intricate details about their geometry and bonding. For instance, cyclopalladation reactions involving 2-pivaloylpyridine have led to the formation of binuclear complexes with detailed structural insights provided by such studies (Hiraki et al., 1992).
Chemical Reactions and Properties
2-Pivaloylamino-3-benzoylpyridine and its derivatives undergo various chemical reactions, including metallation with palladium(II) acetate, leading to cyclopalladated complexes. These reactions demonstrate the compound's reactivity and potential as a ligand in metal coordination complexes (Hiraki et al., 1992).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are essential for understanding their behavior in various solvents and conditions. For example, the crystalline structure and non-planarity of related compounds have been detailed through X-ray crystallography, providing insights into their solid-state characteristics and potential interactions (Atalay et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals, highlight the versatility of 2-Pivaloylamino-3-benzoylpyridine derivatives. The synthesis and reactivity of such compounds towards electrophiles and nucleophiles have been extensively studied, revealing their potential in organic synthesis and as intermediates in the production of more complex molecules (Smith et al., 1996).
Wissenschaftliche Forschungsanwendungen
1. Anti-Inflammatory Applications
- Summary of Application : Pyrimidines, including 2-Pivaloylamino-3-benzoylpyridine, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Magnetic Fluid Hyperthermia Therapy
- Summary of Application : Maghemite nanoparticles coated with 2-benzoylpyridine have been used in magnetic fluid hyperthermia therapy . This therapy is a form of cancer treatment where magnetic nanoparticles are introduced into the body and then heated using an external magnetic field .
- Methods of Application : The nanoparticles are introduced into the body and then heated using an external magnetic field. The heat generated by the nanoparticles can kill cancer cells .
- Results or Outcomes : It is discovered that γ-Fe2O3 can attain hyperthermia temperature at minimum concentrations of 5 mg/ml and at 200 kHz .
Eigenschaften
IUPAC Name |
N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-17(2,3)16(21)19-15-13(10-7-11-18-15)14(20)12-8-5-4-6-9-12/h4-11H,1-3H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYYYMXRFDMQAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363317 |
Source


|
| Record name | 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pivaloylamino-3-benzoylpyridine | |
CAS RN |
125867-32-5 |
Source


|
| Record name | 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)



![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)








![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)